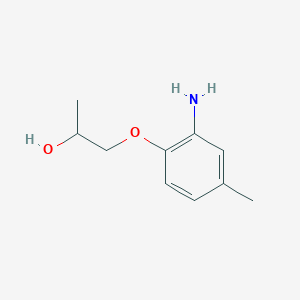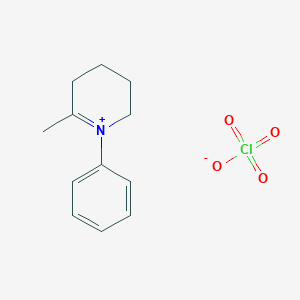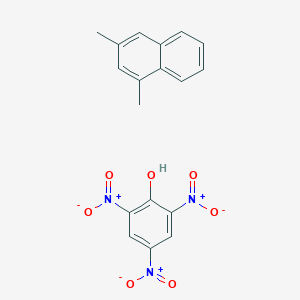
1,3-Dimethylnaphthalene;2,4,6-trinitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethylnaphthalene;2,4,6-trinitrophenol: is a compound formed by the combination of 1,3-dimethylnaphthalene and 2,4,6-trinitrophenol. 1,3-Dimethylnaphthalene is a derivative of naphthalene with two methyl groups attached at the 1 and 3 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Dimethylnaphthalene can be synthesized through the alkylation of naphthalene using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a strong base like sodium hydride . The reaction typically occurs under reflux conditions to ensure complete methylation.
2,4,6-Trinitrophenol is synthesized by nitrating phenol with a mixture of concentrated nitric acid and sulfuric acid. The reaction is highly exothermic and must be carefully controlled to prevent runaway reactions .
Industrial Production Methods: Industrial production of 1,3-dimethylnaphthalene involves catalytic processes using zeolites or other solid acid catalysts to achieve selective methylation. For 2,4,6-trinitrophenol, large-scale nitration processes are employed, often using continuous flow reactors to manage the heat and reaction kinetics .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 1,3-Dimethylnaphthalene can undergo oxidation to form naphthoquinones.
Substitution: Both compounds can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in alkaline conditions.
Reduction: Sodium sulfide in acidic conditions.
Substitution: Bromine with iron(III) bromide as a catalyst.
Major Products:
Oxidation of 1,3-Dimethylnaphthalene: Naphthoquinones.
Reduction of 2,4,6-Trinitrophenol: Picramic acid.
Substitution of 1,3-Dimethylnaphthalene: Brominated derivatives
Aplicaciones Científicas De Investigación
Chemistry: 1,3-Dimethylnaphthalene is used as an intermediate in organic synthesis and as a precursor for the production of dyes and pigments . 2,4,6-Trinitrophenol is used in the synthesis of explosives and as a reagent in chemical analysis .
Biology and Medicine: 2,4,6-Trinitrophenol has been studied for its potential use in biological assays and as a model compound for studying nitroaromatic compound toxicity .
Industry: 1,3-Dimethylnaphthalene is used in the production of high-performance polymers and resins. 2,4,6-Trinitrophenol is used in the manufacture of explosives and as a stabilizer for certain chemical formulations .
Mecanismo De Acción
The mechanism of action for 2,4,6-trinitrophenol involves its ability to uncouple oxidative phosphorylation in mitochondria, leading to the disruption of ATP synthesis and the generation of heat . This property makes it a potent metabolic stimulant but also highly toxic. The molecular targets include mitochondrial proteins involved in the electron transport chain .
Comparación Con Compuestos Similares
2,4-Dinitrophenol: Another nitrophenol compound known for its uncoupling properties and historical use as a weight loss agent.
1,4-Dimethylnaphthalene: A structural isomer of 1,3-dimethylnaphthalene with similar chemical properties but different reactivity due to the position of the methyl groups.
Uniqueness: 1,3-Dimethylnaphthalene is unique in its selective reactivity due to the positioning of the methyl groups, making it a valuable intermediate in organic synthesis . 2,4,6-Trinitrophenol is unique for its high nitration level, making it a powerful explosive and a useful reagent in chemical analysis .
Propiedades
Número CAS |
109804-76-4 |
|---|---|
Fórmula molecular |
C18H15N3O7 |
Peso molecular |
385.3 g/mol |
Nombre IUPAC |
1,3-dimethylnaphthalene;2,4,6-trinitrophenol |
InChI |
InChI=1S/C12H12.C6H3N3O7/c1-9-7-10(2)12-6-4-3-5-11(12)8-9;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-8H,1-2H3;1-2,10H |
Clave InChI |
URFRBDYZODPIKK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=CC=CC=C2C(=C1)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 5-[6-ethyl-7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]furan-2-carboxylate](/img/structure/B14319421.png)
arsanium bromide](/img/structure/B14319428.png)

![7,7-Dibromo-3,4-dimethylidenebicyclo[4.1.0]heptane](/img/structure/B14319438.png)
![N~1~,N~2~-Dibutyl-N~1~,N~2~-bis[4-(2-phenylethenyl)phenyl]ethane-1,2-diamine](/img/structure/B14319439.png)
![5-Methoxy-1,3-bis[(prop-2-en-1-yl)oxy]-9H-xanthen-9-one](/img/structure/B14319445.png)
![Pyridine, 2-[(4-methylphenyl)azo]-](/img/structure/B14319453.png)
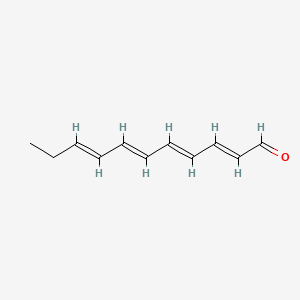
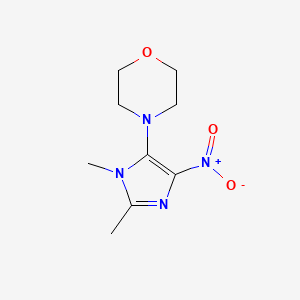
![4-{4-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine](/img/structure/B14319487.png)
